Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Description
Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H13F2NO4S2 and its molecular weight is 397.41. The purity is usually 95%.
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Scientific Research Applications
Synthetic Utility and Chemical Reactions
Bifunctional Thiophene Derivatives : A study highlighted the preparation of key intermediates like ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate through the Gewald reaction, which subsequently reacted with various reagents to afford different substituted thiophenes. These compounds exhibited promising antimicrobial activities, indicating their potential in medicinal chemistry applications (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Thieno[2,3-d]Pyrimidines Synthesis : Another research focused on the synthesis of new thieno[2,3-d]pyrimidines starting from ethyl 2-amino-5-ethylthiophene-3-carboxylate, which showed excellent inhibitory activities against certain plant growths, suggesting their use in agricultural chemistry (Wang, Zheng, Liu, & Chen, 2010).
Radical Alkenylation of C(sp3)–H Bonds : A study demonstrated the direct alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions. This method provides an efficient way to extend carbon skeletons, which could be significant in the synthesis of natural products and pharmaceuticals (Amaoka, Nagatomo, Watanabe, Tao, Kamijo, & Inoue, 2014).
Biological Activity and Applications
Antimicrobial and Anti-inflammatory Agents : A series of novel thiophene and benzothiophene derivatives were synthesized and evaluated as anti-cancer agents, with several compounds showing promising activity against various tumor cell lines. This indicates their potential in developing new therapeutic agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Extraction of Benzothiophene : Research into the extraction of benzothiophene from n-hexane using imidazolium-based ionic liquids provided insights into the selectivity and distribution coefficient of sulfur compounds, which could have implications for the desulphurization of petroleum fuels (Varma, Ramalingam, & Banerjee, 2011).
Properties
IUPAC Name |
ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO4S2/c1-2-24-17(21)15-16(11-5-3-4-6-14(11)25-15)26(22,23)20-13-8-7-10(18)9-12(13)19/h3-9,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDUWGODJVPJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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